L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine
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Overview
Description
L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine is a peptide compound composed of eight amino acids Peptides like this one are essential in various biological processes and have significant roles in medical and scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing biological processes such as signal transduction, cellular communication, and metabolic regulation. The exact mechanism depends on the context in which the peptide is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
L-Valyl-L-threonine: Another dipeptide with potential therapeutic uses.
Semaglutide: A longer peptide used as a medication for type 2 diabetes.
Uniqueness
L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with biological molecules, making it valuable in various research and therapeutic contexts.
Properties
CAS No. |
652995-22-7 |
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Molecular Formula |
C32H58N8O11 |
Molecular Weight |
730.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C32H58N8O11/c1-13(2)12-20(36-31(49)24(17(8)41)39-26(44)16(7)33)28(46)35-19(10-11-21(34)43)27(45)37-22(14(3)4)29(47)38-23(15(5)6)30(48)40-25(18(9)42)32(50)51/h13-20,22-25,41-42H,10-12,33H2,1-9H3,(H2,34,43)(H,35,46)(H,36,49)(H,37,45)(H,38,47)(H,39,44)(H,40,48)(H,50,51)/t16-,17+,18+,19-,20-,22-,23-,24-,25-/m0/s1 |
InChI Key |
VFGDNHCWBWNEJK-VHRYGDODSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N |
Origin of Product |
United States |
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